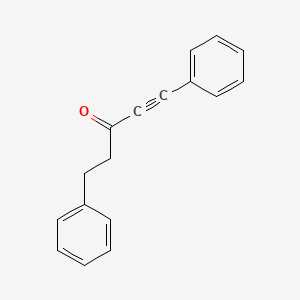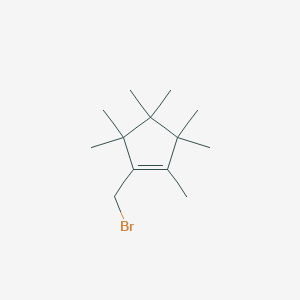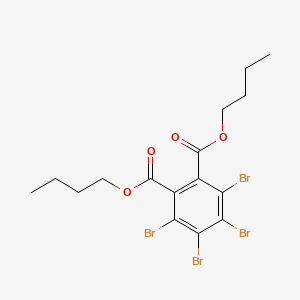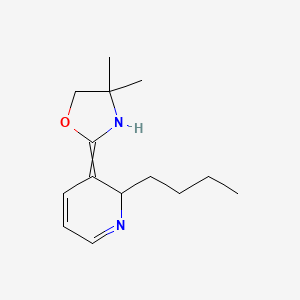
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and amines under controlled conditions.
Cyclization Reactions: Formation of the oxazolidine ring through intramolecular cyclization.
Hydrogenation: Reduction of intermediate compounds to form the dihydropyridine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Further hydrogenation to fully saturated compounds.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substituents: Halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as a calcium channel blocker or other therapeutic agents.
Industry: Applications in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine would involve its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Uniqueness
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine may have unique structural features that confer specific advantages, such as increased stability or selectivity for certain biological targets.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
106658-50-8 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
2-(2-butyl-2H-pyridin-3-ylidene)-4,4-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H22N2O/c1-4-5-8-12-11(7-6-9-15-12)13-16-14(2,3)10-17-13/h6-7,9,12,16H,4-5,8,10H2,1-3H3 |
Clé InChI |
SZDQNJOWHPFAQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=C2NC(CO2)(C)C)C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


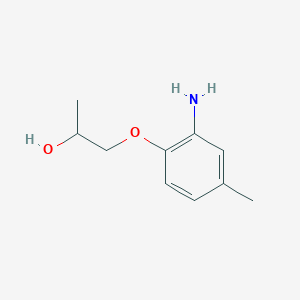


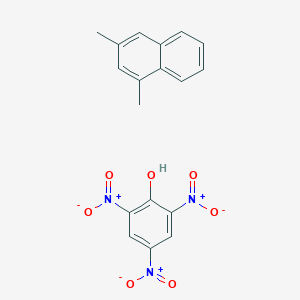
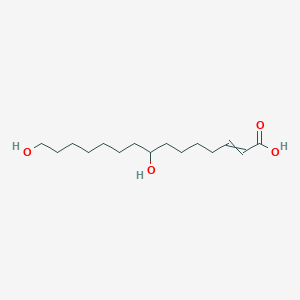
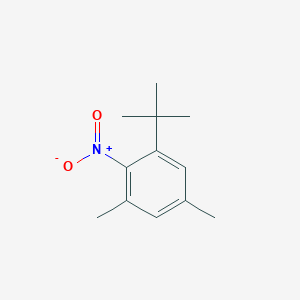
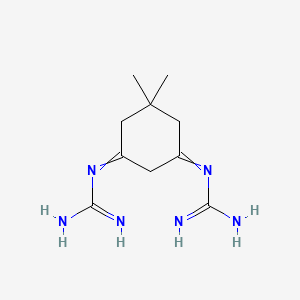
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
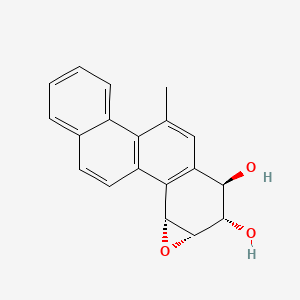
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

